
Acetoxyethylmethylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxyethylmethylpiperidinium iodide is a quaternary ammonium compound that features a piperidine ring substituted with acetoxyethyl and methyl groups, and an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetoxyethylmethylpiperidinium iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with 2-chloroethyl acetate in the presence of a base, followed by the addition of an iodide source to form the iodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetoxyethylmethylpiperidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The acetoxyethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new quaternary ammonium compound, while oxidation might produce a piperidone derivative.
Aplicaciones Científicas De Investigación
Acetoxyethylmethylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a cholinergic agent due to its structural similarity to acetylcholine.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of acetoxyethylmethylpiperidinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetylcholine: A neurotransmitter with a similar structure but different biological activity.
Methylpiperidinium iodide: Lacks the acetoxyethyl group, resulting in different chemical properties and applications.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
Acetoxyethylmethylpiperidinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
38523-48-7 |
|---|---|
Fórmula molecular |
C10H20INO2 |
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethyl acetate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-10(12)13-9-8-11(2)6-4-3-5-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YSCPCFFUQTUZIQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OCC[N+]1(CCCCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


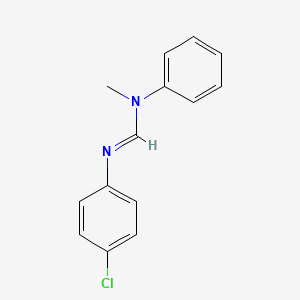
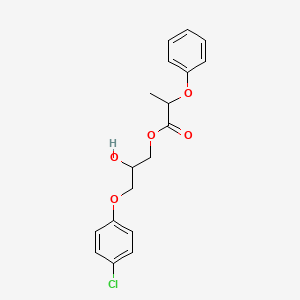
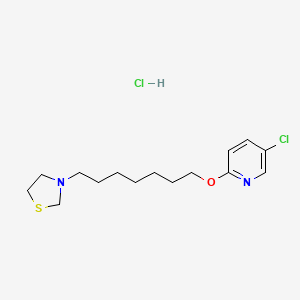
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

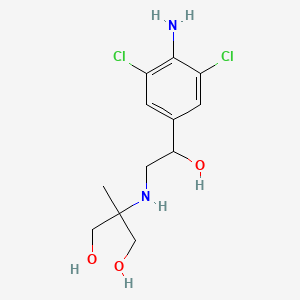
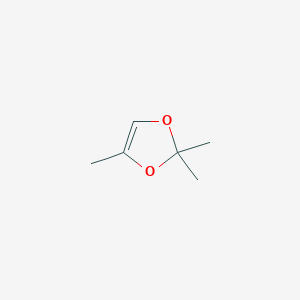

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

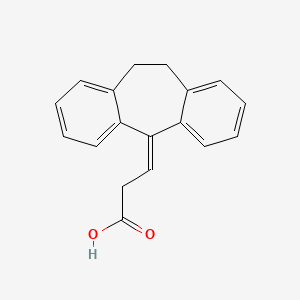
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)


